An In-Depth Technical Guide to 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol: Properties, Synthesis, and Potential Applications
An In-Depth Technical Guide to 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydronaphthalene scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of functional groups on this bicyclic system allows for the fine-tuning of physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of a specific derivative, 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol, a molecule with potential significance in the exploration of new therapeutic agents. As a secondary benzylic alcohol, its reactivity and structural features make it a valuable intermediate for further chemical elaboration. This document will delve into its fundamental properties, a robust synthetic protocol for its preparation, detailed characterization data, and a discussion of its potential applications in drug discovery, grounded in the known biological activities of structurally related compounds.
Core Physicochemical and Structural Properties
7-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol is a derivative of tetralin, featuring a hydroxyl group at the C1 position and a methyl group on the aromatic ring at the C7 position. The presence of these functional groups, along with the chiral center at C1, dictates its chemical behavior and potential biological interactions.
Structural and Molecular Data
Below is a table summarizing the key structural and computed physicochemical properties of 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol. These values are calculated based on its structure and provide a foundational understanding of the molecule's characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O | - |
| Molecular Weight | 162.23 g/mol | [1] |
| IUPAC Name | 7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol | - |
| CAS Number | 6938-36-9 | - |
| Canonical SMILES | CC1=CC2=C(C=C1)C(CCC2)O | - |
| Topological Polar Surface Area | 20.2 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Complexity | 166 | [1] |
| XLogP3-AA (Computed) | 2.5 | - |
Synthesis of 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol
The most direct and efficient synthesis of 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol involves the reduction of its corresponding ketone precursor, 7-Methyl-1-tetralone. This transformation is a standard procedure in organic synthesis, and various reducing agents can be employed. Below is a detailed protocol utilizing sodium borohydride, a mild and selective reagent for the reduction of ketones.
Synthetic Workflow Diagram
Caption: Synthetic Workflow for 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol.
Detailed Experimental Protocol
Materials:
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Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
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Deionized water
-
Ethyl acetate
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for eluent
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-Methyl-1-tetralone in methanol.
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Cooling: Place the flask in an ice bath and cool the solution to 0 °C.
-
Reduction: While stirring, slowly add sodium borohydride to the cooled solution in small portions. The addition should be controlled to manage any effervescence.
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Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
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Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
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Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol.
Spectroscopic and Analytical Characterization
Due to the lack of publicly available experimental spectra for 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol, the following sections describe the expected spectroscopic data based on its chemical structure and comparison with closely related analogs.
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, benzylic, and aliphatic protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | ~7.0-7.2 | m | 3H |
| Benzylic C1-H | ~4.7-4.8 | t | 1H |
| Aliphatic-H (C2, C3, C4) | ~1.7-2.8 | m | 6H |
| Methyl-H (C7) | ~2.3 | s | 3H |
| Hydroxyl-H | Variable | br s | 1H |
Predicted ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic Quaternary-C | ~135-140 |
| Aromatic CH-C | ~125-130 |
| Benzylic C1-OH | ~68-70 |
| Aliphatic CH₂-C (C2, C4) | ~29-32 |
| Aliphatic CH₂-C (C3) | ~19-21 |
| Methyl-C (C7) | ~21 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the hydroxyl and aromatic functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H stretch | 3200-3600 | Broad |
| C-H stretch (aromatic) | 3000-3100 | Sharp |
| C-H stretch (aliphatic) | 2850-2960 | Sharp |
| C=C stretch (aromatic) | 1450-1600 | Medium |
| C-O stretch | 1050-1150 | Strong |
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Predicted Fragment |
| 162 | [M]⁺ |
| 144 | [M - H₂O]⁺ |
| 129 | [M - H₂O - CH₃]⁺ |
Chemical Reactivity and Potential Transformations
The reactivity of 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol is primarily governed by the secondary benzylic alcohol functional group.
Oxidation
Oxidation of the secondary alcohol will regenerate the starting ketone, 7-Methyl-1-tetralone. Common oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation can be employed for this transformation.
Dehydration
Acid-catalyzed dehydration will lead to the formation of a mixture of dihydronaphthalene isomers through an E1 elimination mechanism. The stability of the resulting benzylic carbocation facilitates this reaction.
Ether and Ester Formation
The hydroxyl group can readily undergo etherification (e.g., Williamson ether synthesis) or esterification with acyl chlorides or anhydrides to produce a variety of derivatives for structure-activity relationship (SAR) studies.
Potential Applications in Drug Discovery and Development
While there is no specific literature on the biological activity of 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol, the tetrahydronaphthalene scaffold is well-represented in pharmacologically active molecules.
Central Nervous System (CNS) Agents
Analogs of tetrahydronaphthalene have been investigated as ligands for various CNS targets. For instance, JDTic analogues, which feature a tetrahydroisoquinoline core (structurally related to tetrahydronaphthalene), have been synthesized and evaluated for their activity at opioid receptors, suggesting potential applications in treating CNS disorders[4]. The lipophilicity imparted by the tetrahydronaphthalene ring system can be advantageous for brain penetration.
Anticancer Agents
The tetralone scaffold, the precursor to the title compound, is a key structural component in some natural products with medicinal properties[5]. Furthermore, chiral tetrahydronaphthalene-fused spirooxindoles have been designed and synthesized as dual inhibitors of MDM2 and CDK4 for the treatment of glioblastoma[6]. This highlights the potential of the tetrahydronaphthalene core as a template for the development of novel anticancer therapeutics.
Antimicrobial and Anti-inflammatory Agents
The precursor, 7-Methyl-1-tetralone, has been noted for its potential antioxidant and anti-inflammatory properties[3][7]. These activities may be retained or modulated in the corresponding alcohol, making it a candidate for investigation in these therapeutic areas.
Safety and Handling
Based on data for structurally similar compounds, 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol should be handled with appropriate safety precautions. It is likely to be an irritant to the skin, eyes, and respiratory system.
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Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
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Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
7-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol represents a versatile chemical entity with a straightforward synthesis from its corresponding tetralone. Its structural features, including a chiral center and a reactive hydroxyl group, make it an attractive building block for the synthesis of more complex molecules. While direct biological data is not yet available, the established pharmacological importance of the tetrahydronaphthalene scaffold suggests that this compound and its derivatives are promising candidates for investigation in various drug discovery programs, particularly in the areas of CNS disorders and oncology. This guide provides the foundational knowledge for researchers to synthesize, characterize, and further explore the potential of this intriguing molecule.
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PubMed. (2020). Rational drug design, synthesis, and biological evaluation of novel chiral tetrahydronaphthalene-fused spirooxindole as MDM2-CDK4 dual inhibitor against glioblastoma. National Center for Biotechnology Information. Retrieved from [Link]
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